OX2 Receptor Binding Affinity: Comparative Antagonist Activity of 2-Alkoxy vs. Potent Oxazole-Benzamide Scaffolds
In functional calcium mobilization assays using human OX2R expressed in CHO-K1 cells, 2-(Propan-2-yloxy)pyrimidin-5-amine exhibited antagonist activity with a Ki of 27 nM against orexin-A-induced stimulation [1]. This places the compound in a defined potency window: it is approximately 135-fold less potent than the high-affinity clinical-stage comparator A-9 (Ki = 0.200 nM in FLIPR antagonist assay) [2], but approximately 4-fold more potent than its OX1R activity (Ki = 110 nM) [3], indicating measurable OX2R preference within its own profile.
| Evidence Dimension | OX2R antagonist functional activity (Ki) |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | A-9 (US8569311 compound): 0.200 nM; OX1R activity: 110 nM |
| Quantified Difference | 135-fold less potent than A-9; 4.1-fold selective for OX2R vs. OX1R |
| Conditions | Human OX2R expressed in CHO-K1 cells; calcium mobilization assay; orexin-A stimulation |
Why This Matters
For procurement decisions in orexin receptor research, this compound provides a mid-range potency tool with defined OX2R preference—useful for calibrating assay windows or exploring scaffold hopping away from high-potency chemotypes.
- [1] BindingDB. (n.d.). BDBM50592809: Ki = 27 nM at human OX2R (CHO-K1 calcium mobilization). View Source
- [2] BindingDB. (n.d.). BDBM104689 (A-9): Ki = 0.200 nM at human OX2R (FLIPR antagonist assay). View Source
- [3] BindingDB. (n.d.). BDBM50592809: Ki = 110 nM at human OX1R. View Source
